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molecular formula C6H4Br2ClN B8704791 3-Bromo-6-(bromomethyl)-2-chloropyridine

3-Bromo-6-(bromomethyl)-2-chloropyridine

Cat. No. B8704791
M. Wt: 285.36 g/mol
InChI Key: ATMJKDPTGBBTQE-UHFFFAOYSA-N
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Patent
US09346787B2

Procedure details

In 21 mL of carbon tetrachloride, 3-bromo-2-chloro-6-methylpyridine (880 mg, 4.26 mmol) was dissolved, and N-bromosuccinimide (682 mg, 3.83 mmol) and AIBN (70 mg, 0.426 mmol) were added, followed by stirring at 90° C. for one hour. The resulting reaction solution was concentrated, and the residue thus obtained was purified by silica gel column chromatography (chloroform/methanol=100/0 to 95/5), whereby 3-bromo-6-(bromomethyl)-2-chloropyridine was obtained as a crude purified product.
Quantity
682 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:9])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Br:10]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([Cl:9])=[N:4][C:5]([CH2:8][Br:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
682 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
70 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
880 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (chloroform/methanol=100/0 to 95/5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)CBr)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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